Fluorofenidone - 848353-85-5

Fluorofenidone

Catalog Number: EVT-268342
CAS Number: 848353-85-5
Molecular Formula: C12H10FNO
Molecular Weight: 203.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluorofenidone (1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone) is a novel pyridone agent [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is an analog of pirfenidone, possessing stronger antifibrotic effects and lower toxicity in preclinical studies []. Fluorofenidone has demonstrated promising results as a potential therapeutic agent for various fibrotic diseases, including renal, hepatic, and pulmonary fibrosis [].

Pirfenidone

Compound Description: Pirfenidone is an orally active pyridone derivative with antifibrotic activity. Its precise mechanism of action is unknown, but it has been shown to inhibit the production of transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α) []. It has been approved for the treatment of idiopathic pulmonary fibrosis (IPF).

Relevance: Pirfenidone is structurally related to Fluorofenidone, sharing a common pyridone core. Fluorofenidone is considered an analog of Pirfenidone and has been reported to possess stronger antifibrotic effects and lower toxicity in preclinical studies []. Several studies included Pirfenidone as a positive control to compare its antifibrotic efficacy with Fluorofenidone in various models, including diabetic nephropathy [], CsA-induced nephrotoxicity [], and liver fibrosis [, ].

Losartan

Compound Description: Losartan is an angiotensin II receptor blocker (ARB) commonly used to treat hypertension. It exerts its antihypertensive effect by blocking the binding of angiotensin II to the angiotensin II type 1 receptor (AT1) []. Losartan has also been shown to possess antifibrotic properties, likely by inhibiting TGF-β signaling.

Relevance: Losartan is often used as a reference drug in studies investigating the antifibrotic effects of Fluorofenidone. While not structurally related, both compounds have demonstrated renoprotective effects in models of diabetic nephropathy [, ]. Additionally, Losartan was used as a comparator drug in studies investigating the effects of Fluorofenidone on UUO-induced renal fibrosis [].

β-Cyclodextrin (β-CD)

Compound Description: β-Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. It has a hydrophobic cavity and a hydrophilic exterior, making it suitable for forming inclusion complexes with hydrophobic molecules [].

Relevance: β-Cyclodextrin was investigated for its ability to form inclusion complexes with Fluorofenidone to enhance its solubility [, ]. While β-CD was able to enhance the solubility of Fluorofenidone to some extent, Cucurbit[7]uril exhibited a significantly higher solubilization capacity [].

Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Compound Description: Hydroxypropyl-β-Cyclodextrin is a derivative of β-CD where hydroxypropyl groups are substituted onto the hydroxyl groups of the glucose units. This modification improves its aqueous solubility and complexation ability compared to β-CD [].

Relevance: Similar to β-CD, HP-β-CD was investigated for its potential to enhance the solubility of Fluorofenidone by forming inclusion complexes []. HP-β-CD showed superior performance compared to β-CD in improving the dissolution properties of Fluorofenidone [].

Cucurbit[7]uril

Compound Description: Cucurbit[7]uril is a macrocyclic compound belonging to the cucurbituril family. It possesses a hydrophobic cavity capable of encapsulating guest molecules [].

Relevance: Cucurbit[7]uril demonstrated a significantly higher ability to enhance the solubility of Fluorofenidone compared to both β-CD and HP-β-CD []. This enhanced solubility was attributed to its ability to induce keto-enol tautomerization of Fluorofenidone in acidic solutions, allowing for stronger binding affinity through hydrogen bonding and hydrophobic interactions within its cavity [].

Source and Classification

Fluorofenidone originates from the class of pyridones, which are known for their diverse biological activities. Its classification falls under pharmacological agents with specific applications in hepatology and nephrology, targeting conditions characterized by excessive fibrous tissue formation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fluorofenidone involves multiple steps, typically starting from simpler organic compounds. The synthesis process includes:

  1. Formation of the Pyridone Ring: This is achieved through cyclization reactions involving appropriate precursors.
  2. Fluorination: The introduction of fluorine atoms into the molecular structure is crucial for enhancing the compound's biological activity.
  3. Purification: Techniques such as recrystallization or chromatography are employed to obtain high-purity Fluorofenidone suitable for biological assays.

Each step requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

Fluorofenidone has a complex molecular structure characterized by the following features:

  • Molecular Formula: C₁₃H₉F₃N₂O
  • Molecular Weight: Approximately 284.21 g/mol
  • Structural Representation: The compound contains a pyridone core with fluorine substituents that significantly influence its pharmacological properties.

The three-dimensional conformation of Fluorofenidone allows it to interact effectively with biological targets, particularly those involved in fibrotic processes.

Chemical Reactions Analysis

Reactions and Technical Details

Fluorofenidone participates in several chemical reactions relevant to its mechanism of action:

  1. Inhibition of Signaling Pathways: It modulates pathways such as the mitogen-activated protein kinase (MAPK) pathway and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which are critical in mediating inflammatory responses.
  2. Interaction with Cellular Targets: The compound binds to specific receptors or enzymes involved in fibrosis progression, leading to a reduction in pro-inflammatory cytokines and fibrogenic factors.

These reactions highlight its role as an effective therapeutic agent in preventing tissue damage associated with fibrotic diseases.

Mechanism of Action

Process and Data

The mechanism by which Fluorofenidone exerts its therapeutic effects involves several key processes:

  1. Regulation of Apoptosis: It inhibits apoptosis in renal tubular epithelial cells, thereby preserving cellular integrity during injury.
  2. Anti-inflammatory Effects: By suppressing the activation of inflammatory pathways, Fluorofenidone reduces the recruitment of immune cells to sites of injury.
  3. Fibrosis Prevention: The compound attenuates the proliferation and activation of hepatic stellate cells, which play a central role in liver fibrosis development.

Studies have demonstrated that Fluorofenidone effectively protects against acute liver failure by regulating the MKK4/JNK signaling pathway, thereby mitigating oxidative stress and inflammation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fluorofenidone exhibits several notable physical and chemical properties:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation for therapeutic use and its behavior in biological systems.

Applications

Scientific Uses

Fluorofenidone has been extensively researched for its applications in:

  1. Liver Diseases: It shows promise in treating acute liver failure by protecting hepatocytes from inflammation and apoptosis .
  2. Kidney Disorders: The compound has demonstrated efficacy in alleviating renal interstitial fibrosis, making it a candidate for therapies targeting chronic kidney disease .
  3. Inflammatory Conditions: Its anti-inflammatory properties position it as a potential treatment for various inflammatory diseases beyond fibrosis.

Research continues to explore additional applications and optimize formulations for enhanced therapeutic efficacy.

Molecular Mechanisms of Fluorofenidone in Fibrotic and Inflammatory Pathways

Inhibition of TGF-β1/Smad Signaling Pathway in Fibrosis Attenuation

Suppression of SMAD2/SMAD3 Phosphorylation and Transcriptional Activity

Fluorofenidone (AKF-PD) directly targets the transforming growth factor-beta 1 (TGF-β1)/Smad pathway, a master regulator of fibrogenesis. In hepatic stellate cells (HSCs), AKF-PD inhibits TGF-β1-induced phosphorylation of Smad2 and Smad3, preventing their complex formation with Smad4 and subsequent nuclear translocation. This blockade reduces the transcription of pro-fibrotic genes (in vivo studies in rat liver fibrosis models) [5] [9]. Similarly, in renal fibrosis models, fluorofenidone downregulates Smad3 phosphorylation, disrupting the Smad-dependent activation of fibrotic mediators [8].

Modulation of Extracellular Matrix (ECM) Deposition via Collagen III and α-SMA Downregulation

AKF-PD significantly reduces expression of ECM components:

  • Collagen I/III: Downregulated by 50–70% in pig serum-induced liver fibrosis models [5] [9]
  • α-Smooth Muscle Actin (α-SMA): Suppressed in activated HSCs, inhibiting myofibroblast differentiation [1] [6]

Table 1: Fluorofenidone's Impact on Key Fibrotic Markers

Disease ModelCollagen I ReductionCollagen III Reductionα-SMA Suppression
Liver Fibrosis (Rat)62%58%67%
Pulmonary Fibrosis48%52%
Renal Fibrosis55%60%

Regulation of Autophagy in Hepatic Stellate Cells (HSCs)

Downregulation of Beclin-1 and LC3-II/LC3-I Ratio

In carbon tetrachloride (CCl₄)-induced liver fibrosis, AKF-PD inhibits HSC autophagy by reducing:

  • Beclin-1: Key initiator of autophagosome formation (↓40–60%)
  • LC3-II/LC3-I ratio: Marker of autophagosome membrane expansion (↓55%) [2]. This occurs via suppression of TGF-β1/Smad-mediated autophagy activation [2] [9].

P62/SQSTM1 Accumulation as a Marker of Autophagic Flux Inhibition

AKF-PD increases p62/SQSTM1 accumulation by 2.5-fold in HSCs, indicating impaired autophagic degradation. This disrupts energy supply for HSC activation, forcing cells toward quiescence [2].

Fig 1: Autophagy Regulation by Fluorofenidone

TGF-β1 Stimulation → Beclin-1 ↑ → LC3-I → LC3-II → Autophagosome Formation  ⥥ AKF-PD Intervention ⥥  Beclin-1 ↓ → LC3-II/LC3-I ↓ → p62 Accumulation → Autophagy Inhibition  

NF-κB Pathway Suppression in Anti-Inflammatory Responses

Inhibition of IκB Phosphorylation and Nuclear Translocation of p65

AKF-PD blocks IκB kinase (IKK) activity, preventing IκB phosphorylation and degradation. This traps NF-κB (p65 subunit) in the cytoplasm, reducing its nuclear translocation by 70–80% in pulmonary and renal fibrosis models [1] [4]. In macrophages, this mechanism suppresses NLRP3 inflammasome assembly [4].

Reduction of Proinflammatory Cytokines (TNF-α, IL-1β, IL-6)

Through NF-κB inhibition, AKF-PD decreases production of:

  • IL-1β: ↓60–75% in bleomycin-induced lung injury [1]
  • TNF-α and IL-6: ↓50% in renal obstruction models [4] [8]This cytokine downregulation correlates with reduced neutrophil infiltration (myeloperoxidase ↓45%) and chemokine expression (MCP-1 ↓65%) [1] [4].

MAPK Signaling Pathway Modulation

ERK/JNK/p38 Phosphorylation Blockade in Acute Lung Injury

AKF-PD inhibits stress-activated MAPK pathways:

  • ERK1/2: ↓ Phosphorylation by 40–55%
  • JNK/p38: ↓ Activity by 50–65%This occurs in alveolar macrophages exposed to monosodium urate crystals, reducing pulmonary inflammation [1] [9]. The drug also suppresses Egr-1, a downstream transcription factor of ERK that promotes fibrosis [7].

Crosstalk Between MAPK and NF-κB in Fibrosis Resolution

Synergistic inhibition is observed:

  • MAPK blockade (ERK/p38) prevents IκB degradation, enhancing NF-κB suppression
  • Conversely, NF-κB downregulates MAPK-activating cytokines (e.g., TNF-α) [6] [9]. In cholestatic liver injury, dual inhibition of TGF-β1/Smad and Erk/Egr-1 pathways by AKF-PD reduces bile duct proliferation [7].

Table 2: Pathway Crosstalk in Fibrosis Suppression

Primary TargetAffected Downstream EffectorsFunctional Outcome
NF-κBTNF-α, IL-1β, MCP-1Macrophage Inactivation
MAPK (ERK/p38)Egr-1, c-Jun, ATF-2Reduced ECM Gene Transcription
TGF-β1/SmadPAI-1, Collagen, α-SMAHSC Deactivation
AutophagyBeclin-1, LC3-II, p62Suppressed HSC Activation

Calcium Signaling and Cardiovascular Effects

Enhancement of CaV1.2 Channel Activity in Cardiac Contractility

Contrary to its antifibrotic effects, AKF-PD stimulates cardiac L-type Ca²⁺ channels (CaV1.2):

  • ↑ Ca²⁺ current magnitude by 50%
  • ↑ Maximal conductance (Gmax) without altering voltage dependenceThis increases Ca²⁺ influx, enhancing excitation-contraction coupling in adult rat cardiomyocytes [3] [6].

Role in Calcium-Induced Calcium Release (CICR) and Ryanodine Receptor (RyR2) Regulation

AKF-PD potentiates CICR:

  • ↑ Sarcoplasmic reticulum (SR) Ca²⁺ release by 100%
  • ↑ Contraction amplitude and relaxation ratesThis occurs without changing SR Ca²⁺ load, suggesting direct RyR2 sensitization to trigger Ca²⁺. The drug also inhibits Na⁺/Ca²⁺ exchanger activity, prolonging cytosolic Ca²⁺ transients [3] [6] [10].

Properties

CAS Number

848353-85-5

Product Name

Fluorofenidone

IUPAC Name

1-(3-fluorophenyl)-5-methylpyridin-2-one

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

InChI

InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3

InChI Key

JDZYVVUJIQYGRX-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F

Solubility

Soluble in DMSO

Synonyms

5-M-FP-2-Py
5-methyl-1-(3-fluorophenyl)-2-(1H)-pyridone
Fluorofenidone

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.